molecular formula C14H13BFNO3 B2999209 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-19-4

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid

Cat. No.: B2999209
CAS No.: 874288-19-4
M. Wt: 273.07
InChI Key: BUQIGZOWJOLSAN-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is an organoboron compound that features a phenylboronic acid moiety substituted with a 4-fluorobenzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: 3-(4-Fluorobenzylcarbamoyl)phenol

    Reduction: 3-(4-Fluorobenzylamino)phenylboronic acid

    Substitution: 3-(4-Fluorobenzylcarbamoyl)-4-bromophenylboronic acid or 3-(4-Fluorobenzylcarbamoyl)-4-nitrophenylboronic acid

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of both a fluorobenzylcarbamoyl group and a boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQIGZOWJOLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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